![molecular formula C7H9Cl B14204461 (1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 856766-84-2](/img/structure/B14204461.png)
(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R,5S)-5-Chlorobicyclo[221]hept-2-ene is a bicyclic organic compound featuring a chlorine atom attached to a bicyclo[221]hept-2-ene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene typically involves the chlorination of bicyclo[2.2.1]hept-2-ene. One common method is the addition of chlorine gas to bicyclo[2.2.1]hept-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where bicyclo[2.2.1]hept-2-ene is reacted with chlorine gas in a controlled environment. This method allows for efficient large-scale production while maintaining the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[2.2.1]heptane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Formation of various substituted bicyclo[2.2.1]hept-2-ene derivatives.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of bicyclo[2.2.1]heptane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The chlorine atom and the bicyclic structure allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: The parent compound without the chlorine atom.
5-Bromobicyclo[2.2.1]hept-2-ene: Similar structure with a bromine atom instead of chlorine.
5-Iodobicyclo[2.2.1]hept-2-ene: Similar structure with an iodine atom instead of chlorine.
Uniqueness
(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
856766-84-2 |
|---|---|
Molekularformel |
C7H9Cl |
Molekulargewicht |
128.60 g/mol |
IUPAC-Name |
(1R,4R,5S)-5-chlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7+/m1/s1 |
InChI-Schlüssel |
PSCJIEZOAFAQRM-VQVTYTSYSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)Cl |
Kanonische SMILES |
C1C2CC(C1C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)
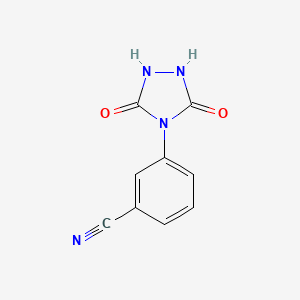
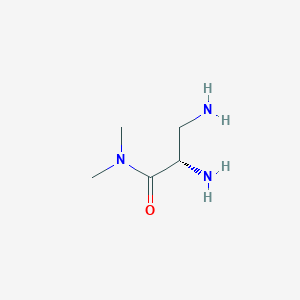
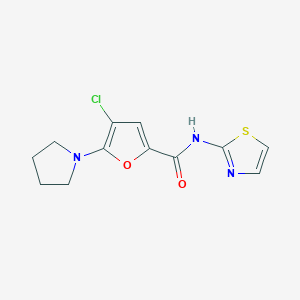
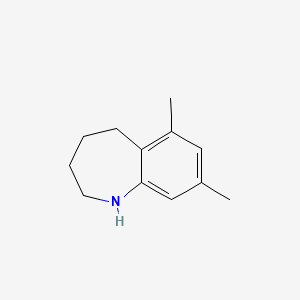
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
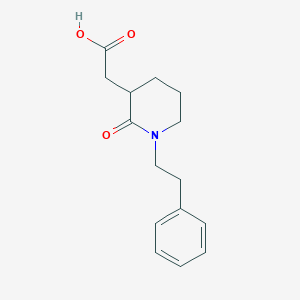
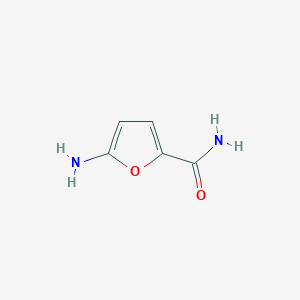
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
